molecular formula C12H11NO5 B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1

Methyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No.: B1146746
CAS No.: 119128-13-1
M. Wt: 249.22 g/mol
InChI Key: LYUBYLJQOZIBQB-XFFZJAGNSA-N
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Preparation Methods

Methyl 2-(3-nitrobenzylidene)acetoacetate can be synthesized through the reaction of benzaldehyde and ethyl acetoacetate under specific conditions . The general procedure involves:

Industrial production methods may involve similar steps but are optimized for higher yields and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Methyl 2-(3-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted esters .

Comparison with Similar Compounds

Properties

CAS No.

119128-13-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-

InChI Key

LYUBYLJQOZIBQB-XFFZJAGNSA-N

SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Synonyms

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester;  (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 151 g (1.00 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate, 10 mL of glacial acetic acid, 4 mL of piperidine, and 400 mL of benzene was refluxed 2 hr during which time 21 mL of water was removed via a Dean-Stark trap. The dark yellow solution was cooled to ambient temperature and solidification occurred. Filtration followed by washing with ether afforded 180 g of product as a yellow solid. An additional 23 g product was obtained from the filtrate to yield a total of 203 g (82%) of product, m.p. 145°-146° C. (literature m.p., 158° C.; cf: Meyer, et al., Arzneim.Forsch/Drug Research, 31, 407 (1981)).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
product
Customer
Q & A

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: this compound is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of this compound?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of this compound during the synthesis process.

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